6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H21NO4. It is characterized by a spiro structure, which includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid typically involves the reaction of a suitable precursor with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the cyclization of an appropriate amine with a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide: This compound has a similar spiro structure but includes a sulfur atom, which can alter its chemical properties and reactivity.
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid derivatives: Various derivatives with different substituents on the spiro ring can exhibit unique properties and applications.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a nitrogen atom within the ring system. This configuration provides distinct reactivity and binding properties, making it valuable in the synthesis of complex molecules and the study of biological systems .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYLNWFJLLXOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251002-42-2 |
Source
|
Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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